molecular formula C9H13N3O2 B143019 2-Isopropylamino-5-methoxycarbonylpyrimidine CAS No. 148741-62-2

2-Isopropylamino-5-methoxycarbonylpyrimidine

Cat. No. B143019
M. Wt: 195.22 g/mol
InChI Key: BMZVQFVNORDZSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropylamino-5-methoxycarbonylpyrimidine is a synthetic compound that belongs to the pyrimidine class of organic molecules. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism Of Action

The mechanism of action of 2-Isopropylamino-5-methoxycarbonylpyrimidine is not fully understood. However, studies have suggested that it may exert its pharmacological effects by inhibiting certain enzymes and signaling pathways involved in the pathogenesis of various diseases.

Biochemical And Physiological Effects

Studies have shown that 2-Isopropylamino-5-methoxycarbonylpyrimidine can affect several biochemical and physiological processes in the body. It has been found to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids and proteins. It also modulates the expression of genes involved in inflammation and cell proliferation. In addition, the compound has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Isopropylamino-5-methoxycarbonylpyrimidine in lab experiments is its high purity and stability. It is also readily available and can be synthesized in large quantities. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several areas of research that can be explored in the future regarding 2-Isopropylamino-5-methoxycarbonylpyrimidine. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and viral infections. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Furthermore, the compound can be used as a starting material for the synthesis of novel pyrimidine-based compounds with potential therapeutic applications.
Conclusion:
In conclusion, 2-Isopropylamino-5-methoxycarbonylpyrimidine is a synthetic compound with potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has shown promising results in the treatment of several diseases and has been extensively studied for its pharmacological properties. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

2-Isopropylamino-5-methoxycarbonylpyrimidine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. In addition, it has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. The compound has also been used as a precursor for the synthesis of other pyrimidine-based compounds with potential therapeutic applications.

properties

CAS RN

148741-62-2

Product Name

2-Isopropylamino-5-methoxycarbonylpyrimidine

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

methyl 2-(propan-2-ylamino)pyrimidine-5-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-6(2)12-9-10-4-7(5-11-9)8(13)14-3/h4-6H,1-3H3,(H,10,11,12)

InChI Key

BMZVQFVNORDZSX-UHFFFAOYSA-N

SMILES

CC(C)NC1=NC=C(C=N1)C(=O)OC

Canonical SMILES

CC(C)NC1=NC=C(C=N1)C(=O)OC

synonyms

5-Pyrimidinecarboxylicacid,2-[(1-methylethyl)amino]-,methylester(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 11.62 g (77.5 mmol) of isopropylguanidine hydrogen sulfate, 32 ml (5 eq; 0.37 mol) of freshly distilled pyrrolidine in 230 ml of anhydrous methanol is refluxed for twenty minutes. A methanolic solution (60 ml) of methoxymalonaldehyde (1 eq; 77.5 mmol; 10 g) is added to the above solution at 0° C. as well as 140 g of molecular sieve (4 A °). The reaction medium is stirred under argon and under reflux for 24 hours. The molecular sieves are removed by filtration and then rinsed with methanol. Evaporation of the filtrate gives a residue which is taken up with ethyl acetate and then acidified with a 1N hydrochloric acid solution. The organic phases are washed with a saturated sodium chloride solution, dried over sodium sulfate, evaporated and purified on silica gel under 200 mb (eluent: 50 ethyl acetate/50 heptane).
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